(E)-6-Oxohept-4-enal

Description

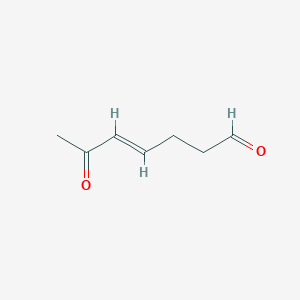

(E)-6-Oxohept-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond (C4–C5) in the E configuration and a ketone group at the sixth carbon. This structure confers reactivity typical of enals, such as susceptibility to nucleophilic attack at the carbonyl group and participation in conjugation-driven reactions.

Properties

CAS No. |

163000-36-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(E)-6-oxohept-4-enal |

InChI |

InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h3,5-6H,2,4H2,1H3/b5-3+ |

InChI Key |

GKXYEPZYPUSEJJ-HWKANZROSA-N |

SMILES |

CC(=O)C=CCCC=O |

Isomeric SMILES |

CC(=O)/C=C/CCC=O |

Canonical SMILES |

CC(=O)C=CCCC=O |

Synonyms |

4-Heptenal, 6-oxo-, (4E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (E)-6-Oxohept-4-enal, enabling comparative analysis of functional group effects, reactivity, and physicochemical behavior:

Ethyl 6-Methyl-4-oxohept-6-enoate

- Structure: Features a 4-oxohept-6-enoate backbone with a methyl group at C6 and an ethyl ester at C1 .

- Key Differences: The ester group (vs. aldehyde in this compound) reduces electrophilicity at C1, altering reactivity toward nucleophiles.

- Applications : Esters like this are often intermediates in synthetic organic chemistry, particularly in cyclization or condensation reactions.

(4E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide

- Structure : Contains a 6-methylhept-4-enamide chain linked to a substituted benzyl group .

- Key Differences :

- The amide group (vs. aldehyde) enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

- The aromatic substituent may confer biological activity (e.g., antioxidant or receptor-binding properties).

- Applications : Amides with aromatic moieties are common in pharmaceuticals and natural product derivatives.

Hexachlorocyclohexane Homologs

- Structure : Chlorinated cyclohexane derivatives with varying chlorine substitution patterns .

- Key Differences :

- The fully saturated cyclohexane ring (vs. linear enal) and chlorine substituents result in high hydrophobicity and environmental persistence.

- Lack of conjugated double bonds reduces reactivity compared to this compound.

- Applications: Historically used as pesticides, though many are now restricted due to toxicity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Reactivity Trends :

- This compound’s aldehyde group makes it more reactive in condensation reactions (e.g., aldol addition) compared to the ester or amide analogs .

- Conjugation between the double bond and carbonyl groups enhances stability but may also facilitate photochemical degradation.

Biological and Environmental Impact :

- Amide derivatives (e.g., the compound in ) are less volatile and more likely to exhibit bioactivity than aldehydes or esters.

- Chlorinated analogs like HCHs highlight the environmental risks associated with halogenated compounds, underscoring the need for greener alternatives .

Synthetic Utility: Ethyl 6-methyl-4-oxohept-6-enoate’s ester group is advantageous in controlled reactions (e.g., Claisen condensations), whereas this compound’s aldehyde may require stabilization to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.